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Compound of Interest

Compound Name: Methyl cyanate

Cat. No.: B1214872

A comprehensive review of the reaction kinetics of methyl isocyanate (CHsNCQO) and methyl
isocyanide (CHsNC) is presented below. Despite significant interest in the chemical properties
of methyl cyanate (CHsOCN), a thorough search of available scientific literature reveals a
notable scarcity of experimental studies on its reaction rates. In contrast, its isomers, methyl
isocyanate and methyl isocyanide, have been the subject of numerous kinetic investigations,
driven by their roles in atmospheric chemistry, industrial processes, and tragic historical events
like the Bhopal disaster.

This guide aims to provide researchers, scientists, and drug development professionals with a
comparative analysis of the reaction kinetics of these two prominent isomers. The data herein
is compiled from various experimental studies and offers insights into their reactivity, stability,
and reaction mechanisms.

Comparative Kinetic Data

The following tables summarize the key kinetic parameters for the hydrolysis and atmospheric
reactions of methyl isocyanate and methyl isocyanide.

Table 1: Hydrolysis Kinetics
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Reaction Half-life (at 25
Compound . Rate Constant Reference
Conditions °C)
Methyl Not explicitl
Y Excess water, 25 PICTEY ]
Isocyanate oc stated, but 9 minutes [1]
(CHsNCO) reaction is rapid
Aqueous acidic Slightly acid- -~
) Not specified [2][3]
solution catalyzed
Methyl o ]
) Weakly acidic Pseudo-first- N
Isocyanide ) Not specified [4]
aqueous solution  order, ~1073s™1
(CHsNC)
Table 2: Gas-Phase Reaction Kinetics with OH Radicals
Rate
Coefficient )
Temperature Arrhenius
Compound (cm? . Reference
(K) Expression
molecule—
s7Y)
k1(295-375 K) =
Methyl
6.11 x 1072
Isocyanate 295 1.36 x 1013 [2][5]
exp(-(1119 +
(CHsNCO)
62)/T)
293 3.62x 10712 Not provided [3]
Methyl
_ (7.9+£0.6) x _
Isocyanide 298+ 3 10-11 Not provided [2]
(CHsNC)

Table 3: Gas-Phase Reaction Kinetics with Cl Atoms
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Rate Coefficient
Compound Temperature (K) (cm? molecule— Reference
s™)

Methyl Isocyanate

296 5.58 x 10~12 [2][5]
(CH3NCO)

Experimental Protocols

A variety of experimental techniques have been employed to determine the kinetic parameters
of methyl isocyanate and methyl isocyanide reactions.

Hydrolysis of Methyl Isocyanate

The hydrolysis rate of methyl isocyanate has been observed to be rapid in the presence of
excess water. The reaction is exothermic, producing 1,3-dimethylurea and carbon dioxide, and
can be accelerated by the presence of acids or bases[1]. At 25 °C, half of the methyl
iIsocyanate is consumed in 9 minutes[1]. Studies have also noted that the aqueous hydrolysis is
slightly acid-catalyzed[2][3].

Gas-Phase Reactions of Methyl Isocyanate with OH
Radicals and Cl Atoms

The rate coefficients for the gas-phase reactions of methyl isocyanate with OH radicals and ClI
atoms were measured using techniques such as pulsed laser photolysis—laser induced
fluorescence and relative rate methods[2][5]. For the reaction with OH radicals, experiments
were conducted over a temperature range of 295-375 K[2][5]. In these experiments, dilute gas
mixtures of methyl isocyanate in a buffer gas (e.g., He) were prepared manometrically. The
decay of the reactant or the formation of a product was monitored over time to determine the
reaction rate.

Hydrolysis of Methyl Isocyanide

The hydrolysis of methyl isocyanide in weakly acidic aqueous solutions has been reported to
follow pseudo-first-order kinetics with a rate coefficient of approximately 10—3 s~1[4]. This
reaction yields primary amines and formic acid, indicating a different hydrolysis pathway
compared to methyl isocyanate[4].

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.researchgate.net/publication/343438069_Atmospheric_fate_of_methyl_isocyanate_CH3NCO_OH_and_Cl_reaction_kinetics_and_identification_of_formyl_isocyanate_HCONCO
https://pubs.acs.org/doi/10.1021/acsearthspacechem.0c00157
https://en.wikipedia.org/wiki/Methyl_isocyanate
https://en.wikipedia.org/wiki/Methyl_isocyanate
https://www.researchgate.net/publication/343438069_Atmospheric_fate_of_methyl_isocyanate_CH3NCO_OH_and_Cl_reaction_kinetics_and_identification_of_formyl_isocyanate_HCONCO
https://www.researchgate.net/publication/260003864_Gas-Phase_Reaction_of_Methyl_Isothiocyanate_and_Methyl_Isocyanate_with_Hydroxyl_Radicals_under_Static_Relative_Rate_Conditions
https://www.researchgate.net/publication/343438069_Atmospheric_fate_of_methyl_isocyanate_CH3NCO_OH_and_Cl_reaction_kinetics_and_identification_of_formyl_isocyanate_HCONCO
https://pubs.acs.org/doi/10.1021/acsearthspacechem.0c00157
https://www.researchgate.net/publication/343438069_Atmospheric_fate_of_methyl_isocyanate_CH3NCO_OH_and_Cl_reaction_kinetics_and_identification_of_formyl_isocyanate_HCONCO
https://pubs.acs.org/doi/10.1021/acsearthspacechem.0c00157
https://pubs.acs.org/doi/10.1021/acs.jpca.0c05127
https://pubs.acs.org/doi/10.1021/acs.jpca.0c05127
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Gas-Phase Reaction of Methyl Isocyanide with OH
Radicals

Smog chamber experiments employing Proton-Transfer-Reaction Time-of-Flight Mass
Spectrometry (PTR-ToF-MS) and long-path Fourier-transform infrared (FTIR) spectroscopy
have been used to study the reaction of methyl isocyanide with OH radicals. The rate
coefficient was determined at 298 + 3 K and atmospheric pressure[2]. Quantum chemistry
calculations have supported the experimental findings, suggesting the reaction proceeds
primarily via electrophilic addition to the isocyanide carbon atom[4].

Visualizing Reaction Pathways

The following diagram illustrates a simplified workflow for determining the gas-phase reaction
rate of methyl isocyanate with OH radicals using a relative rate method.
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Figure 1. A simplified workflow for a relative rate experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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